Cas no 101311-63-1 ((1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol)
![(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol structure](https://de.kuujia.com/scimg/cas/101311-63-1x500.png)
101311-63-1 structure
Produktname:(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
CAS-Nr.:101311-63-1
MF:C23H30O7
MW:418.480107784271
CID:195069
(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
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- L-erythro-L-gluco-Octitol,2,5:3,6-dianhydro-1,8-dideoxy-7-C-[(1E,3E,5E)-6-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-1,3,5-hexatrienyl]-3,5-di-C-methyl-(9CI)
- (1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
- 2,5-Dioxabicyclo[2.2.1]heptane, 2H-pyran-2-one deriv.
- 2H-Pyran-2-one,6-[7-hydroxy-7-(7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]hept-3-yl)-1,3,5-octatrienyl]-4-methoxy-5-methyl-,[1R-[1a,3a(1E,3E,5E,7R*),4a,6b,7R*]]-
- Epineocitreoviridinol
- CID 101283366
-
- Inchi: 1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3,26)20-23(5)19(25)22(4,30-20)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20+,21-,22+,23-/m1/s1
- InChI-Schlüssel: RCRXLARTQDULRN-VOSIXVKYSA-N
- Lächelt: O1[C@@H]([C@](/C=C/C=C/C=C/C2=C(C)C(=CC(=O)O2)OC)(C)O)[C@@]2(C)[C@@H]([C@]1(C)[C@@H](C)O2)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 867
- Topologische Polaroberfläche: 94.4
(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Verwandte Literatur
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
101311-63-1 ((1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol) Verwandte Produkte
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